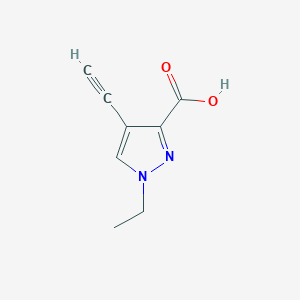

1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-ethynylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-5-10(4-2)9-7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXSRUHRSFUETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid (CAS 1354704-82-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with established principles of pyrazole and alkyne chemistry to offer a thorough understanding of its core properties, potential synthetic routes, and promising applications. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and the incorporation of an ethynyl group provides a versatile handle for further chemical modifications, such as "click chemistry." This document is intended to serve as a valuable resource for researchers and developers interested in leveraging the unique structural features of this compound for the design of novel therapeutics and advanced materials.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib and various kinase inhibitors used in oncology, feature a pyrazole core, underscoring its therapeutic relevance.[1][5]

The subject of this guide, this compound, combines this valuable heterocyclic core with two key functional groups: a carboxylic acid and a terminal alkyne. The carboxylic acid moiety offers a handle for amide bond formation and can influence the molecule's pharmacokinetic properties. The ethynyl group is of particular interest due to its utility in bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation to other molecules.[6][7] This trifunctional architecture makes it a highly attractive building block for the synthesis of complex molecular probes, targeted therapeutics, and functional polymers.

Molecular Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1354704-82-7 | BLDpharm, Witofly Chemical |

| Molecular Formula | C₈H₈N₂O₂ | Calculated |

| Molecular Weight | 164.16 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | CCOC(=O)c1cn(C)nc1C#C | Inferred |

| Appearance | Predicted to be a solid at room temperature | General property of similar pyrazoles |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of pyrazole carboxylic acids[8] |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic, with a pKa typical for pyrazole carboxylic acids. | Inferred from related structures |

Proposed Synthetic Pathway

A definitive, published synthetic route for this compound is not currently available in the literature. However, a plausible and efficient synthesis can be designed based on well-established methodologies for pyrazole ring formation and subsequent functionalization. A likely approach would involve the construction of a 4-halogenated pyrazole ester followed by a Sonogashira coupling to introduce the ethynyl group.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of Ethyl 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylate

-

Pyrazole Ring Formation: The synthesis would likely begin with the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with ethylhydrazine.

-

Halogenation: The resulting pyrazole can be selectively halogenated at the 4-position. Iodination is often preferred for subsequent cross-coupling reactions.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

-

Reaction Setup: Ethyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate would be dissolved in a suitable solvent such as DMF or THF.

-

Catalyst and Reagents: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base (e.g., triethylamine).[9][10]

-

Alkyne Source: A protected alkyne, such as trimethylsilylacetylene, is introduced, and the reaction is heated.[9]

-

Deprotection: Following the coupling reaction, the silyl protecting group is removed under mild conditions to yield the terminal alkyne.

-

Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the ethynyl group.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, if forced, would likely occur at the remaining C-5 position. The nitrogen atoms can act as ligands for metal coordination.

-

Carboxylic Acid: This group will undergo typical carboxylic acid reactions, such as esterification and amidation. Its acidity allows for salt formation.

-

Ethynyl Group: The terminal alkyne is a highly versatile functional group. The acidic proton on the alkyne can be deprotonated to form an acetylide, which can act as a nucleophile. The carbon-carbon triple bond can undergo various addition reactions. Most importantly, it is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]

Caption: Logical relationship of functional groups to reactivity and applications.

Potential Applications in Research and Development

Given the functionalities present in this compound, its potential applications are significant, particularly in the life sciences.

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a well-known pharmacophore, and many pyrazole-containing compounds are potent kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] The core structure of this compound could serve as a foundational element for the development of novel kinase inhibitors. The ethynyl group allows for the facile attachment of various side chains via click chemistry, enabling the rapid generation of a library of compounds for screening against different kinase targets. This modular approach can accelerate the drug discovery process.[1][15]

Chemical Biology and Probe Development

The ability to participate in click chemistry makes this molecule an excellent building block for the synthesis of chemical probes.[16][17] For instance, it could be attached to a biomolecule of interest (e.g., a protein or a drug) to introduce an alkyne handle. This "tagged" biomolecule can then be visualized or captured by reacting it with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag.

Materials Science

The rigid, aromatic nature of the pyrazole ring, combined with the reactive ethynyl group, makes this compound a potential monomer for the synthesis of novel polymers with interesting electronic or photophysical properties. The carboxylic acid could also be used to anchor the molecule to surfaces or nanoparticles.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20][21] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its combination of a biologically relevant pyrazole core, a versatile ethynyl group for click chemistry, and a carboxylic acid for further derivatization makes it a highly valuable building block for a wide range of applications. While a lack of extensive public data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic chemistry provide a solid framework for its utilization. This guide serves to illuminate the potential of this molecule and to encourage further investigation into its synthesis, characterization, and application in the pursuit of novel scientific discoveries.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109.

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.

- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Preprints.org. Retrieved February 12, 2026, from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Retrieved February 12, 2026, from [Link]

- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c... (n.d.). Ingenta Connect. Retrieved February 12, 2026, from https://www.ingentaconnect.com/content/tandf/lsyc/2011/00000041/00000004/art00008

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 29-37.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved February 12, 2026, from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved February 12, 2026, from [Link]

-

Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved February 12, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. rroij.com [rroij.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. interchim.fr [interchim.fr]

- 8. chemmethod.com [chemmethod.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. echemi.com [echemi.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. fishersci.com [fishersci.com]

Structure and chemical formula of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid

Executive Summary: The Modular "Click" Scaffold

1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid represents a high-value bifunctional intermediate in medicinal chemistry. Its structural utility lies in its orthogonality: the C3-carboxylic acid serves as a handle for amide coupling (library generation), while the C4-alkyne enables bio-orthogonal "click" chemistry (CuAAC) or Sonogashira cross-coupling.

This guide details the structural properties, validated synthetic routes, and critical quality control parameters for this compound, designed for researchers requiring high-purity building blocks for kinase inhibitor discovery and fragment-based drug design (FBDD).

Part 1: Chemical Identity & Structural Analysis[1]

Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Predicted pKa | ~3.5 (Carboxylic acid), ~13.8 (Pyrazole N-H if unsubstituted) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Topological Polar Surface Area | 54.4 Ų |

| SMILES | CCN1C=C(C#C)C(=N1)C(=O)O |

Structural Conformation & Regiochemistry

The pyrazole ring is planar. The critical structural challenge in synthesizing this molecule is the regiochemistry of the N-ethyl group .

-

Target Isomer (1-ethyl): The ethyl group is on the nitrogen adjacent to the carbon away from the carboxylate (N1).

-

Undesired Isomer (2-ethyl): The ethyl group is on the nitrogen adjacent to the carboxylate (N2).

-

Steric Note: The C3-carboxylate exerts steric pressure, generally favoring N1 alkylation, but electronic factors can lead to mixtures that require chromatographic separation.

Part 2: Retrosynthetic Logic & Synthesis Strategy

The synthesis requires a linear approach starting from commercially available pyrazole esters. The critical transformation is the introduction of the alkyne via Sonogashira coupling on a halogenated precursor.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergent synthesis and critical decision nodes.

Figure 1: Step-wise synthetic pathway highlighting the critical regioselective separation step.

Part 3: Detailed Experimental Protocols

Step 1: C4-Iodination

Objective: Install a reactive handle at the C4 position.

-

Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).

-

Solvent: Acetonitrile (MeCN).

-

Protocol:

-

Dissolve starting ester in MeCN (0.5 M).

-

Add NIS portion-wise at room temperature.

-

Stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine (color change from brown to yellow/clear). Extract with EtOAc.[1][2][3][4]

-

Yield Expectation: >85%.

-

Step 2: N-Alkylation (The Regioselectivity Bottleneck)

Objective: Attach the ethyl group to N1.

-

Reagents: Ethyl 4-iodo-1H-pyrazole-3-carboxylate, Ethyl Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: DMF (dry).

-

Protocol:

-

Suspend the pyrazole and base in DMF. Cool to 0°C.

-

Add Ethyl Iodide dropwise. Warm to RT and stir overnight.

-

Purification (Crucial): The reaction yields two isomers.

-

Isomer A (Target, N1-Ethyl): Usually the major product. Elutes second on silica (more polar).

-

Isomer B (Byproduct, N2-Ethyl): Usually minor. Elutes first (less polar).

-

-

Validation: Use NOE (Nuclear Overhauser Effect) NMR. Irradiating the N-Ethyl methylene protons should show an enhancement of the C5-H proton for the correct N1 isomer.

-

Step 3 & 4: Sonogashira Coupling & Global Deprotection

Objective: Install the alkyne and reveal the acid.

-

Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

-

Protocol:

-

Coupling: Degas a solution of the iodo-pyrazole in THF/Et₃N. Add catalysts and TMS-acetylene. Heat to 60°C under Argon for 4 hours.

-

Hydrolysis/Deprotection: The TMS group and the ethyl ester can often be removed simultaneously using basic hydrolysis, or sequentially.

-

One-Pot Method: Treat the crude TMS-coupled ester with LiOH (4 equiv) in THF:H₂O (3:1) at 50°C. This cleaves the ester to the acid and removes the TMS group.

-

Workup: Acidify carefully to pH 3–4 with 1M HCl. The product often precipitates or requires extraction with 2-MeTHF.

-

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the final compound, the following spectral features must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Note |

| COOH | 12.5 – 13.5 | Broad Singlet | 1H | Disappears with D₂O shake. |

| C5-H (Pyrazole) | 8.10 – 8.30 | Singlet | 1H | Key diagnostic for pyrazole ring integrity. |

| N-CH₂ (Ethyl) | 4.10 – 4.25 | Quartet | 2H | Coupling constant J ≈ 7.2 Hz. |

| C≡C-H (Alkyne) | 4.00 – 4.20 | Singlet | 1H | Confirm TMS removal (TMS would be at 0.2 ppm). |

| CH₃ (Ethyl) | 1.35 – 1.45 | Triplet | 3H | Coupled to N-CH₂. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or ESI- (Negative mode).

-

Expected Mass:

-

[M+H]⁺ = 179.2

-

[M-H]⁻ = 177.2 (Acidic mode often gives cleaner spectra for carboxylic acids).

-

Part 5: Applications & Reactivity Profile

The "Click" Hub

The C4-ethynyl group is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Reactivity: Reacts with azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles.

-

Use Case: Bioconjugation (linking the pyrazole warhead to a protein or fluorophore) or fragment linking in drug discovery.

Amide Coupling

The C3-carboxylic acid is electronically deactivated by the pyrazole ring, making it slightly less reactive than a standard benzoic acid.

-

Recommended Coupling Agents: HATU or T3P (Propylphosphonic anhydride).

-

Avoid: EDC/HOBt may be too slow; acid chlorides (using SOCl₂) are viable but require care with the alkyne stability.

References

-

Regioselectivity of Pyrazole Alkylation

- Title: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.

- Source:Journal of Organic Chemistry.

- Context: Defines the steric and electronic rules governing N1 vs N2 alkylation in pyrazole-3-carboxyl

-

Sonogashira Coupling on Pyrazoles

- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Source:Arkivoc, 2016.

- Context: Provides specific conditions for coupling TMS-acetylene to 4-iodopyrazoles.

-

General Pyrazole Chemistry

Sources

Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide to Privileged Drug Discovery Scaffolds

Executive Summary

The pyrazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike generic heterocycles, this scaffold offers a unique vector for substituent attachment at the N1, C4, and C5 positions, while the C3-carboxylate serves as a critical hydrogen-bond acceptor/donor or a gateway for amide diversification.

This technical guide dissects the utility of pyrazole-3-carboxylic acid derivatives, moving beyond basic synthesis to explore regioselective construction, structure-activity relationships (SAR) in kinase inhibition, and validated experimental protocols.

Part 1: Structural & Chemical Logic

The Pharmacophore

The pyrazole-3-carboxylic acid moiety is not merely a linker; it is a bioactive determinant.

-

Dipole & H-Bonding: The pyrazole ring (pKa ~2.5 for the conjugate acid) acts as a weak base but a strong H-bond acceptor at N2. The C3-carbonyl oxygen extends this H-bond acceptor network, often engaging in "hinge binding" interactions within kinase ATP pockets.

-

Rigidity: The planar aromatic ring restricts the conformational freedom of attached substituents (e.g., N1-aryl or C5-aryl groups), reducing the entropic penalty upon protein binding.

-

Metabolic Stability: Unlike furan or thiophene analogs, the pyrazole ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, enhancing the drug-likeness of the scaffold.

Regioselectivity: The Synthetic Bottleneck

The synthesis of substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Controlling this regioselectivity is the primary challenge.

-

Thermodynamic Control: Reaction of hydrazine with unsymmetrical 1,3-diketones typically favors the sterically less crowded isomer.

-

Kinetic Control: The use of specific solvents (e.g., fluoroalcohols) or bulky protecting groups can invert selectivity.

Part 2: Synthetic Architecture & Visualization

Workflow: Regioselective Synthesis of 1,5-Diarylpyrazole-3-Carboxylates

The following diagram illustrates the critical decision points in synthesizing the bioactive 1,5-diaryl isomer (common in CB1 antagonists and kinase inhibitors) versus the 1,3-isomer.

Caption: Regioselective divergence in pyrazole synthesis. Path B is critical for accessing the 1,5-diaryl scaffold found in CB1 antagonists and specific kinase inhibitors.

Part 3: Medicinal Chemistry Case Study

Target: FLT3 and CDK Kinase Inhibition

Recent advances have positioned pyrazole-3-carboxamides as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).[1]

Mechanism of Action

The pyrazole-3-carboxamide motif functions as a Type I inhibitor :

-

Hinge Binding: The N2 nitrogen and the amide NH at C3 form a bidentate H-bond interaction with the kinase hinge region (e.g., Cys residue).

-

Gatekeeper Interaction: Substituents at C5 extend into the hydrophobic pocket behind the gatekeeper residue.

-

Solvent Front: The tail group attached to the amide nitrogen interacts with solvent-exposed residues, improving solubility and selectivity.

Signaling Pathway Interruption

The following diagram details the downstream effects of pyrazole-based inhibition on AML cell proliferation.

Caption: Mechanism of action for pyrazole-3-carboxamide inhibitors in the FLT3 signaling cascade, leading to apoptosis in leukemic cells.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Rationale: This protocol utilizes a Claisen condensation followed by cyclization, optimized for the 1,5-diaryl regioisomer typical of Rimonabant analogs.

Materials:

-

4'-Chloroacetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 eq)

-

2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Enolate Formation: To a flame-dried round-bottom flask under Argon, add THF (anhydrous) and cool to -78°C. Add LiHMDS dropwise.

-

Claisen Condensation: Add a solution of 4'-chloroacetophenone in THF dropwise. Stir for 45 mins at -78°C. Add diethyl oxalate rapidly. Allow warming to room temperature (RT) and stir for 3 hours.

-

Checkpoint: TLC should show consumption of ketone and formation of the diketoester (Lithium salt).

-

-

Cyclization: Quench the reaction with 1N HCl and extract with ethyl acetate. Evaporate solvent to obtain the crude diketoester.

-

Regioselective Ring Closure: Dissolve the crude residue in Ethanol. Add 2,4-Dichlorophenylhydrazine hydrochloride. Stir at RT for 12 hours.

-

Note: Avoiding reflux in this step minimizes the formation of the thermodynamic 1,3-isomer.

-

-

Purification: Remove ethanol under vacuum. Redissolve in EtOAc, wash with NaHCO3. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N1-phenyl protons and C5-phenyl protons confirms the 1,5-substitution pattern.

Protocol B: Fluorescence-Based Kinase Binding Assay (FLT3)

Rationale: A self-validating biochemical assay to determine the

Materials:

-

Recombinant FLT3 Kinase domain

-

Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled)

-

ATP (Ultrapure)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Methodology:

-

Preparation: Prepare serial dilutions of the pyrazole derivative in DMSO (Final DMSO concentration < 1%).

-

Incubation: Mix FLT3 enzyme, peptide substrate, and compound in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

-

Initiation: Add ATP (at

concentration) to start the reaction. -

Detection: Monitor the phosphorylation of the fluorescent peptide using a microfluidic mobility shift assay (e.g., Caliper LabChip) or TR-FRET.

-

Data Analysis: Fit the dose-response curve using the Hill equation to derive

.-

Control: Staurosporine (1 µM) serves as the positive control (100% inhibition).

-

Part 5: Quantitative Data Summary

Comparison of biological activity for key pyrazole-3-carboxylic acid derivatives against standard targets.

| Compound Class | Substitution Pattern | Target | Activity ( | Reference |

| Rimonabant Analog | 1-(2,4-Cl2-Ph), 5-(4-Cl-Ph) | CB1 Receptor | 1.8 nM ( | [1] |

| FN-1501 Derivative | Pyrazole-3-carboxamide | FLT3 (AML) | 0.89 nM | [2] |

| FN-1501 Derivative | Pyrazole-3-carboxamide | CDK4 | 0.77 nM | [2] |

| Compound 151 | N1-H, 5-Aryl | S. aureus | 12.5 µg/mL (MIC) | [3] |

References

-

Lange, J. H., et al. (2004). "Synthesis and structure-activity relationships of novel 1,5-diarylpyrazole-3-carboxamide derivatives as cannabinoid CB1 receptor antagonists." Journal of Medicinal Chemistry. Link

-

Liu, X., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Link

-

Akbas, E., et al. (2005).[2] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link

-

Cetin, A. (2021).[3][4] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Mini-Reviews in Organic Chemistry. Link

-

Fassihi, A., et al. (2009). "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide."[5] European Journal of Medicinal Chemistry. Link

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethynylpyrazole: A Versatile Building Block for Modern Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an attractive core for drug design.[1] This guide focuses on a particularly valuable derivative: 4-ethynylpyrazole. The introduction of a terminal alkyne at the 4-position transforms the simple pyrazole core into a highly versatile building block. This functional group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." These reactions empower medicinal chemists to rapidly generate vast libraries of complex molecules with high efficiency and selectivity, accelerating the discovery of novel therapeutics. This document provides a comprehensive overview of the synthesis of 4-ethynylpyrazole, detailed protocols for its key chemical transformations, and case studies illustrating its application in contemporary drug discovery programs.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug development.[1] They can act as both hydrogen bond donors (N-H) and acceptors (pyridine-like nitrogen), enabling strong and specific interactions with biological targets like protein kinases.[1][3] Furthermore, the pyrazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

The clinical significance of the pyrazole scaffold is well-established, with numerous approved drugs incorporating this moiety for a wide range of indications.[2] Notable examples include:

-

Celecoxib: A selective COX-2 inhibitor for the treatment of arthritis and inflammation.[1]

-

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.[1]

-

Ruxolitinib & Ibrutinib: Potent kinase inhibitors for the treatment of various cancers.[2]

The proven track record of pyrazole-containing drugs underscores the value of developing novel, functionalized pyrazole building blocks to explore new chemical space and identify next-generation therapeutics.

Synthesis of the 4-Ethynylpyrazole Building Block

The most reliable and common route to 4-ethynyl-1H-pyrazole involves a three-step sequence starting from commercially available 1H-pyrazole: iodination, followed by a Sonogashira coupling with a protected alkyne, and concluding with deprotection. The use of a protecting group, such as a trimethylsilyl (TMS) group, on the alkyne is critical to prevent undesired side reactions, particularly homocoupling of the terminal alkyne under the Sonogashira conditions.[2][4]

Detailed Experimental Protocol: Synthesis of 4-Ethynyl-1H-pyrazole

Step 1: Synthesis of 4-Iodo-1H-pyrazole

-

Rationale: Direct iodination at the C4 position of the pyrazole ring is an efficient process due to the electron-rich nature of the heterocycle. N-Iodosuccinimide (NIS) is often preferred as a mild and selective iodinating agent.

-

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN), add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-1H-pyrazole.

-

Step 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

-

Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[5] It requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] An amine base, such as triethylamine (Et₃N), is used to scavenge the HI byproduct.

-

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF or DMF), add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.025 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add triethylamine (Et₃N, 2.5 eq) followed by ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).

-

Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-8 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the TMS-protected product.

-

Step 3: Synthesis of 4-Ethynyl-1H-pyrazole (Deprotection)

-

Rationale: The TMS group is a labile protecting group for terminal alkynes and can be cleaved under mild basic or fluoride-mediated conditions.[4][6] A simple and effective method uses potassium carbonate in methanol, which is inexpensive and avoids the use of corrosive fluoride reagents.[7]

-

Procedure:

-

Dissolve the 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (MeOH).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 4-ethynyl-1H-pyrazole, which can be used without further purification or recrystallized if necessary.

-

Key Coupling Chemistries of 4-Ethynylpyrazole

The terminal alkyne of 4-ethynylpyrazole is its key feature, enabling rapid diversification through two primary, highly reliable coupling reactions.

Sonogashira Cross-Coupling

This reaction is the cornerstone for linking the 4-ethynylpyrazole scaffold to various aryl or vinyl halides, providing a direct route to conjugated systems often found in kinase inhibitors and other targeted therapies.[5]

Self-Validating Protocol: Sonogashira Coupling

-

System Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-ethynyl-1H-pyrazole (1.2 eq), the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N). The amine serves as both the base and a co-solvent.

-

Reaction: Stir the mixture at a specified temperature (ranging from room temperature for reactive iodides to 80-100 °C for less reactive bromides) for 4-24 hours.[5]

-

Monitoring: Track the disappearance of the limiting reagent (the halide) by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.

-

Work-up & Purification: After cooling, dilute the mixture with EtOAc and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the coupled product. The expected outcome is a clean product with yields typically ranging from 60-95%.

| Aryl Halide Example | Catalyst System | Conditions | Yield (%) |

| 4-Iodoaniline | Pd(PPh₃)₄ / CuI / Et₃N | DMF, 60 °C, 6h | 88 |

| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Dioxane, 90 °C, 12h | 75 |

| 3-Chloropyrrolopyrimidine | [DTBNpP]Pd(crotyl)Cl | DMSO, RT, 4h | 92[8] |

Note: Yields are representative and can vary based on substrate and precise conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by Sharpless and Meldal, "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[9][10] The CuAAC reaction is the premier example, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] This reaction is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[11]

Self-Validating Protocol: CuAAC (Click Chemistry)

-

System Setup: In a vial, dissolve the 4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2 eq of a freshly prepared 1M aqueous solution) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[11][12]

-

Reaction: Add the catalyst solution to the mixture of alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Monitoring: A successful reaction is typically indicated by the formation of a precipitate (the triazole product) or by TLC/LC-MS analysis showing complete consumption of the starting materials.

-

Work-up & Purification: If a precipitate forms, it can often be isolated by simple filtration and washed with water and a cold non-polar solvent (like diethyl ether) to yield a highly pure product. If the product is soluble, it can be extracted with an organic solvent. Yields for CuAAC reactions are consistently high, often exceeding 90-95%.[9]

Applications in Drug Discovery: A Kinase Inhibitor Case Study

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP pocket, and the pyrazole scaffold is adept at forming key hydrogen bonds with the "hinge region" of this pocket. The 4-ethynylpyrazole building block is an ideal tool for constructing libraries of potential kinase inhibitors.

Workflow: From Building Block to Kinase Inhibitor

A common strategy involves using Sonogashira coupling to attach various substituted aryl or heteroaryl groups to the 4-position of the pyrazole. These appended groups can then occupy different sub-pockets of the kinase ATP binding site, allowing for the fine-tuning of potency and selectivity.

For example, a series of 4-(pyrazol-3-yl)-pyridines were developed as potent inhibitors of c-Jun N-terminal kinase (JNK).[3] While this specific example involves a different pyrazole isomer, the synthetic logic is directly applicable. By coupling 4-ethynylpyrazole with a library of substituted 2-bromopyridines, one could rapidly generate a focused library for screening.

Table: Representative Kinase Inhibitory Activity

The following table presents hypothetical but representative data for a kinase inhibitor series derived from 4-ethynylpyrazole, illustrating a typical structure-activity relationship (SAR).

| Compound ID | R Group (on Aryl) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |

| PYR-001 | -H | 450 | >10,000 |

| PYR-002 | 4-OCH₃ | 220 | >10,000 |

| PYR-003 | 3-NH₂ | 85 | 5,600 |

| PYR-004 | 3-NH-CO-CH₃ | 12 | >10,000 |

| PYR-005 | 4-CF₃ | 310 | 8,900 |

Data is illustrative. Actual IC₅₀ values are determined experimentally.[13][14][15][16]

SAR Insights:

-

PYR-001 to PYR-002: The addition of an electron-donating methoxy group shows a modest improvement in potency.

-

PYR-003: Introducing a hydrogen bond donor (amine) at the meta-position significantly improves potency, suggesting a key interaction in the binding pocket.

-

PYR-004 (Lead Candidate): Acylating the amine to form an amide further enhances potency and often improves cell permeability and metabolic stability. This compound shows excellent potency and selectivity.

-

PYR-005: An electron-withdrawing group at the para-position is less favorable, decreasing potency.

Conclusion and Future Outlook

The 4-ethynylpyrazole scaffold is more than just a heterocyclic core; it is a powerful platform for innovation in medicinal chemistry. Its straightforward, high-yielding synthesis and compatibility with robust coupling chemistries like the Sonogashira reaction and CuAAC make it an invaluable tool for the rapid construction of diverse and complex molecular libraries. The demonstrated success of pyrazole-based drugs, particularly in the kinase inhibitor space, provides a strong rationale for the continued exploration of this building block.

Future applications are likely to expand beyond traditional small molecule inhibitors. The ethynyl group is an ideal anchor for developing covalent inhibitors, where it can be designed to react with a nearby cysteine residue in a target protein. Furthermore, its utility in click chemistry makes it a perfect component for constructing more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where reliable and specific conjugation is paramount. As drug discovery continues to evolve, the versatility and reliability of the 4-ethynylpyrazole building block ensure it will remain a staple in the medicinal chemist's toolbox.

References

-

Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

-

Moussa, Z. et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.

-

Antonio, A., & M. E., G. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.

-

Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.

-

BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine.

-

Wikipedia. (n.d.). Sonogashira coupling.

-

Gaillard, P. et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Wang, Y. et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4965.

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

-

ResearchGate. (n.d.). IC50 values of tested compounds 4 and 6 ± standard deviation against HEPG2-1.

-

Silva, A. M. L. et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14, 1489.

-

Ali, M. M. et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13, 35056-35073.

-

Taylor, R. J. K. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(17), 3325-3346.

-

ResearchGate. (n.d.). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2.

-

Anizon, F. et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2137.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

Du, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 1377-1400.

-

Kumar, R. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1-23.

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2018(2), 205-214.

-

Al-Ostoot, F. H. et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(16), 4983.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Ghorbani, F. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(24), 7932–7936.

-

Bakthavachalam, V. et al. (2012). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1171.

-

Schmalzbauer, M. et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.

-

Danish, M. et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7480.

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioclone.net [bioclone.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Harnessing the Pyrazole Core: A New Frontier in Bioorthogonal Click Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems in their native state. The quest for faster, more stable, and highly selective chemical ligation tools is perpetual. This guide introduces the pyrazole core, a privileged scaffold in medicinal chemistry, as a versatile and powerful component of next-generation bioorthogonal reagents. We will delve into the design principles, reaction kinetics, and practical applications of pyrazole-based reagents, with a primary focus on their role as highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. This document provides researchers and drug development professionals with the foundational knowledge and practical protocols to leverage these emerging tools for advanced bioconjugation, cellular imaging, and therapeutic development.

Introduction: The Need for Advanced Bioorthogonal Tools

Bioorthogonal chemistry encompasses a set of high-fidelity chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] These reactions, often termed "click chemistry," are characterized by their high selectivity, excellent yields, and mild reaction conditions.[2][3] Two dominant catalyst-free reactions in this space are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][][5]

While established reagents have been instrumental, the field continually seeks to enhance the balance between reaction speed and reagent stability. The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[6][7] Its inherent physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold.[7] Recently, derivatives of the pyrazole core have emerged as potent bioorthogonal reagents, offering a unique combination of stability and tunable reactivity.[8][9][10]

4H-Pyrazoles: A Tunable Diene for Ultrafast IEDDA Reactions

The IEDDA reaction is a powerful cycloaddition between an electron-deficient diene and an electron-rich dienophile.[11][12] It is recognized as the fastest known bioorthogonal reaction, offering kinetics that enable real-time tracking of biological processes.[11][13] The development of 4H-pyrazoles as a new class of dienes represents a significant advancement in this area.

The Causality of Reactivity: From Fluorination to Oxo-Substitution

Early work on 4H-pyrazoles required acid catalysis for Diels-Alder reactions, rendering them incompatible with living systems.[2] The breakthrough came from strategic substitutions at the saturated C4 position of the pyrazole ring.

-

Fluorinated 4H-Pyrazoles: The introduction of geminal fluorine atoms at the C4 position (e.g., in 4,4-difluoro-3,5-diphenyl-4H-pyrazole, DFP) dramatically enhances reactivity.[2] This is attributed to hyperconjugative antiaromaticity , where the electron-withdrawing fluorine atoms destabilize the ground state of the diene, lowering the activation energy for the cycloaddition with strained alkynes like endo-bicyclo[6.1.0]non-4-yne (BCN).[2][14] However, this high reactivity comes at the cost of reduced stability under physiological conditions, as the reagents are susceptible to degradation by biological nucleophiles.[8][9][10]

-

4-Oxo-4H-Pyrazoles: To address the stability issue, researchers developed 4-oxo-substituted 4H-pyrazoles.[8][9][10] These reagents strike an optimal balance between stability and reactivity. The most promising of these, an oxygen-substituted spirocyclic pyrazole (OSP), exhibits rapid Diels-Alder reactivity while being significantly more stable than its fluorinated counterparts.[8][15] The enhanced reactivity of OSP is attributed to a combination of three key factors:

-

Antiaromaticity: Similar to the fluorinated versions, the electron-withdrawing nature of the oxo-group contributes to a degree of antiaromaticity that primes the molecule for reaction.[8]

-

Predistortion: The spirocyclic structure puckers the saturated center into an envelope-like geometry, pre-distorting the diene into a conformation that is closer to the transition state of the Diels-Alder reaction.[8]

-

Spirocyclization: The spirocycle also reduces geminal repulsion, further contributing to the diene's high reactivity.[8][15]

-

The mechanism for this IEDDA reaction is illustrated below.

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Quantitative Kinetics: A Comparative Analysis

The efficacy of a bioorthogonal reaction is critically dependent on its rate. The 4-oxo-4H-pyrazoles exhibit kinetics comparable to, or exceeding, some of the most common SPAAC reactions.

| Reagent (Diene) | Reaction Partner | Second-Order Rate Constant (k₂) | Reference |

| OSP | BCN | 0.17 M⁻¹ s⁻¹ | [8][15] |

| MHP | BCN | 0.030 M⁻¹ s⁻¹ | [8] |

| EKP | BCN | 0.030 M⁻¹ s⁻¹ | [8] |

| Aliphatic Azide | BCN | 0.14 M⁻¹ s⁻¹ | [8] |

Data measured in 9:1 methanol/water at 26 °C.

Proven Biocompatibility: Stability and Low Toxicity

For a reagent to be truly bioorthogonal, it must be stable and non-toxic in a physiological environment. OSP has demonstrated exceptional stability in tests mimicking the intracellular and extracellular environments.[8][15]

-

Nucleophile Stability: No degradation of OSP was detected after 8 hours at 37 °C in a phosphate-buffered saline (PBS) solution containing reduced and oxidized glutathione, which presents a variety of nucleophilic functional groups.[8][15]

-

Cell Media & Lysate Stability: OSP showed negligible degradation after 24 hours at 37 °C in complete cell culture medium and in undiluted HeLa cell lysate.[8]

-

Cell Viability: When incubated with HeLa cells for up to 48 hours, OSP showed no significant toxicity at concentrations up to 100 µM, a concentration range suitable for most cell labeling experiments.[8]

Pyrazole-Forming Bioorthogonal Reactions

Beyond serving as a reactive diene, the pyrazole core can also be the product of a bioorthogonal reaction. These alternative strategies expand the toolkit available to researchers.

-

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This reaction occurs between mesoionic sydnones (acting as 1,3-dipoles) and strained alkynes. The [3+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases CO₂ and forms a stable pyrazole product.[1]

-

Isonitrile-Tetrazine Ligation: Isonitriles can undergo a [4+1] cycloaddition with tetrazines, which, after a subsequent cycloreversion that releases N₂, generates a pyrazole ring.[1] The stability of the resulting pyrazole can be tuned, with tertiary isonitriles yielding stable products suitable for permanent labeling.[1]

Practical Implementation: Synthesis and Bioconjugation Protocols

A key aspect of trustworthiness is providing reproducible, self-validating protocols. Here we outline methodologies for the synthesis of a key reagent and its application in bioconjugation.

Experimental Protocol: Synthesis of 4-Oxo-4H-Pyrazoles (General)

The synthesis of 4-oxo-4H-pyrazoles like MHP, EKP, and OSP is achieved through the condensation of a suitable 1,3-diketone with hydrazine, a variation of the classic Knorr pyrazole synthesis.[8][16]

Caption: General workflow for 4-oxo-4H-pyrazole synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the appropriate 1,3-diketone precursor in a suitable solvent (e.g., ethanol).

-

Condensation: Add hydrazine hydrate to the solution. The molar ratio should be optimized but is typically near stoichiometric.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 4-oxo-4H-pyrazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary based on the specific 1,3-diketone precursor used. Refer to the supporting information of Abularrage et al., 2023 for detailed procedures.[8]

Experimental Protocol: Protein Labeling in Cell Lysate

This protocol describes a general workflow for conjugating a pyrazole-tagged molecule to an alkyne-bearing reporter in a complex biological matrix.

Caption: Workflow for bioorthogonal labeling in cell lysate.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a cell lysate containing the biomolecule of interest, which has been metabolically or enzymatically labeled with a strained alkyne (e.g., BCN).

-

Dissolve the pyrazole-containing probe (e.g., OSP conjugated to a reporter like biotin or a small molecule) in a minimal amount of a biocompatible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Ligation Reaction:

-

To the cell lysate, add the pyrazole-probe stock solution to a final concentration typically in the range of 50-100 µM. Ensure the final DMSO concentration remains low (<1% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at 37 °C or room temperature with gentle agitation.

-

-

Analysis:

-

The reaction product can be directly analyzed. For example, if the pyrazole-probe contains a fluorescent dye, the labeled protein can be visualized by running the lysate on an SDS-PAGE gel and imaging with an appropriate fluorescence scanner.

-

Alternatively, if the probe contains a biotin tag, the labeled protein can be detected by Western blot using streptavidin-HRP or enriched using streptavidin beads for downstream proteomic analysis.

-

Applications and Future Outlook

The unique combination of rapid, catalyst-free kinetics, high stability, and low toxicity makes pyrazole-based bioorthogonal reagents exceptionally well-suited for demanding applications in research and drug development.[8][17]

-

Live-Cell Imaging: The fast kinetics allow for real-time visualization of dynamic processes. Fluorogenic pyrazole reagents could be developed that "turn on" their fluorescence upon reaction, reducing background noise.[18]

-

Drug Development: Given the prevalence of the pyrazole scaffold in pharmaceuticals, these reagents are ideal for creating prodrugs that are activated at a specific site of action or for developing advanced antibody-drug conjugates (ADCs).[6][19][20] The stability of the resulting linkage is critical for ensuring the therapeutic payload remains attached until it reaches its target.

-

Materials Science: These reactions can be used to functionalize biomaterials, creating surfaces that can selectively capture cells or creating hydrogels with precisely controlled properties.[3]

The future of pyrazole-based bioorthogonal chemistry is bright. Further tuning of the pyrazole core could yield reagents with even faster kinetics or with orthogonal reactivity to other click chemistries, enabling multi-target labeling experiments.[1] The development of pyrazoles that react with different dienophiles will further expand the bioorthogonal toolkit for scientists and drug developers.

References

-

Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]

-

Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

-

Abularrage, N. S., et al. (2023). Bioorthogonal 4 H-pyrazole "click" reagents. PubMed. [Link]

-

Abularrage, N. S. (2023). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. DSpace@MIT. [Link]

-

Levandowski, B. J., Abularrage, N. S., Houk, K. N., & Raines, R. T. (2019). Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes. DSpace@MIT. [Link]

-

Svatunek, D., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. [Link]

-

Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]

-

Vega-Ramon, F., et al. (2024). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis. ResearchGate. [Link]

-

Abularrage, N. S., et al. (2023). Bioorthogonal 4 H-pyrazole “click” reagents. DSpace@MIT. [Link]

-

Mbua, N. E., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

-

CAS. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

-

Butler, R. N., et al. The 'inverse electron-demand' Diels–Alder reaction in polymer synthesis. Part 4.1 The preparation and crystal structures of some bis(1,2,4,5-tetrazines). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

-

Chad Chemistry. (2019). synthesis of pyrazoles. YouTube. [Link]

-

Singh, A., & Singh, A. (2024). Click chemistry in drug development recent trends and application. RJPT. [Link]

-

Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]

-

Guchhait, G., & Mal, D. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

-

Keinänen, O., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC. [Link]

-

ACS. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS. [Link]

-

Wikipedia. Click chemistry. Wikipedia. [Link]

-

Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]

-

Zhang, Y., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. PMC. [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]

-

Nikić, I., et al. (2016). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. ResearchGate. [Link]

Sources

- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Bioorthogonal 4 H-pyrazole "click" reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 12. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Bioorthogonal Reagents: Design, Synthesis, and Reactivity [dspace.mit.edu]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. youtube.com [youtube.com]

- 17. rjptonline.org [rjptonline.org]

- 18. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5] The successful development of any new chemical entity, such as 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation, and shelf-life.[6]

This guide provides a comprehensive overview of the essential solubility and stability studies for this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical sciences and regulatory expectations.[7][8][9][10][11]

I. Solubility Characterization

A compound's solubility dictates its dissolution rate and subsequent absorption in the gastrointestinal tract, making it a critical parameter in early drug discovery.[6][12] Both kinetic and thermodynamic solubility assays are employed to build a comprehensive solubility profile.

A. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[12] This high-throughput screening method is invaluable during the initial stages of drug discovery for ranking and prioritizing compounds.[12][13]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is less than 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: Plot the turbidity against the compound concentration to determine the kinetic solubility value.

B. Thermodynamic Solubility Determination

Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard" measurement.[14] It defines the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Excess Solid Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[6]

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes.[13]

Data Presentation: Solubility Profile of this compound

| Parameter | pH 2.0 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF | FeSSIF |

| Kinetic Solubility (µM) | > 200 | > 200 | 150 | 120 | 180 | 250 |

| Thermodynamic Solubility (µg/mL) | 50 | 85 | 25 | 15 | 40 | 75 |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. These biorelevant media provide a more in vivo-like assessment of solubility.[13]

Workflow for Comprehensive Solubility Assessment

Caption: Workflow for solubility characterization.

II. Stability Assessment

Understanding the chemical stability of this compound is crucial for developing a stable formulation with an acceptable shelf-life.[15] Stability studies involve both forced degradation and long-term stability testing under various environmental conditions.

A. Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[15][16][17] This information is vital for developing stability-indicating analytical methods.[16] The typical stress conditions include acid, base, oxidation, heat, and light.[16][18]

Experimental Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C for 24 hours. At the molecular level, acidic conditions can protonate electrophilic centers, making them susceptible to nucleophilic attack by water, potentially leading to the hydrolysis of susceptible functional groups.[17]

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[19]

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[17]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Aim for 5-20% degradation for meaningful results.[18]

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |

| 0.1 N HCl, 60°C | 12.5 | 2 | 4.8 min |

| 0.1 N NaOH, 60°C | 8.2 | 1 | 6.1 min |

| 3% H₂O₂, RT | 18.9 | 3 | 3.5 min |

| 80°C, solid | 2.1 | 0 | - |

| Photolytic | 25.4 | 4 | 2.9 min, 7.2 min |

B. Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period for the drug substance and the shelf-life for the drug product.[7] These studies are governed by ICH guidelines.[8][11]

Experimental Protocol: ICH Long-Term Stability Study

-

Batch Selection: Place three primary batches of this compound on stability.[7]

-

Storage Conditions: Store the samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7][8]

-

Parameters to be Tested: At each time point, evaluate the following:

-

Appearance

-

Assay

-

Degradation products

-

Water content

-

Any other critical quality attributes

-

Logical Flow of a Stability Program

Caption: Overview of a typical stability program.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. The systematic approach outlined in this guide, encompassing both kinetic and thermodynamic solubility assessments, as well as forced degradation and long-term stability studies, provides a robust framework for characterizing this novel pyrazole derivative. The data generated from these studies will guide formulation development, ensure product quality, and satisfy regulatory requirements, ultimately paving the way for clinical evaluation.

References

- Development of forced degradation and stability indic

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Forced Degradation Studies for Stability - Nelson Labs.

- Forced degradation studies: A critical lens into pharmaceutical stability.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Labor

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.